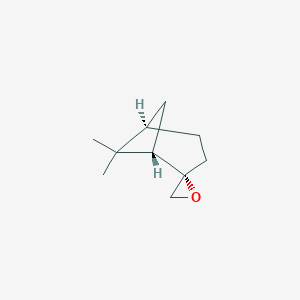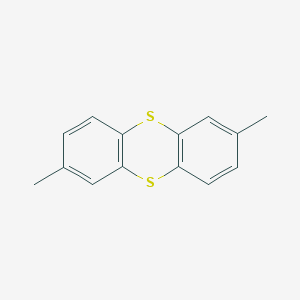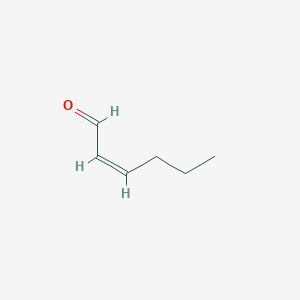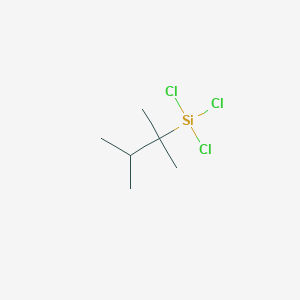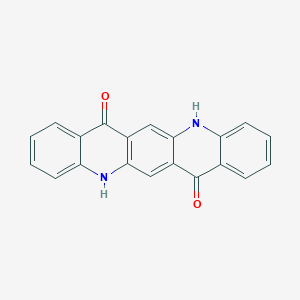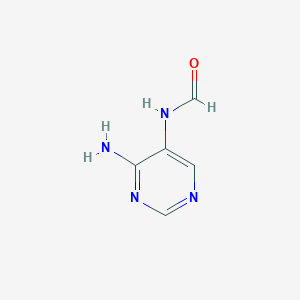
N-(4-Aminopyrimidin-5-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminopyrimidin-5-yl)formamide, also known as APF, is a fluorescent probe that is widely used in scientific research. APF is a small molecule that has a pyrimidine ring and a formamide group. It is a highly sensitive and selective probe for detecting reactive oxygen species (ROS) in biological systems. APF has been used in a variety of applications, including the study of oxidative stress, inflammation, and aging.
Mécanisme D'action
N-(4-Aminopyrimidin-5-yl)formamide works by reacting with ROS to form a highly fluorescent compound. When N-(4-Aminopyrimidin-5-yl)formamide reacts with ROS, it undergoes a chemical transformation that results in the formation of a fluorescent compound. This fluorescent compound can be detected using standard fluorescence microscopy or spectroscopy techniques.
Effets Biochimiques Et Physiologiques
N-(4-Aminopyrimidin-5-yl)formamide has been shown to have a low toxicity profile and does not interfere with normal cellular metabolism. It has been used in a variety of cell types, including mammalian cells, bacterial cells, and plant cells. N-(4-Aminopyrimidin-5-yl)formamide has been shown to be highly specific for ROS and does not react with other cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its high sensitivity and selectivity for ROS, its low toxicity profile, and its ease of use. N-(4-Aminopyrimidin-5-yl)formamide can be used in a variety of experimental settings, including cell culture, animal models, and clinical studies.
The limitations of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its limited applicability to certain experimental systems, its potential for photobleaching, and its potential for interference with other fluorescent probes.
Orientations Futures
There are many potential future directions for the use of N-(4-Aminopyrimidin-5-yl)formamide in scientific research. One potential direction is the development of new fluorescent probes that are more specific for certain types of ROS. Another potential direction is the use of N-(4-Aminopyrimidin-5-yl)formamide in clinical studies to monitor oxidative stress in patients with various diseases. Finally, the use of N-(4-Aminopyrimidin-5-yl)formamide in combination with other fluorescent probes could lead to a better understanding of the complex interplay between ROS and other cellular components.
Méthodes De Synthèse
N-(4-Aminopyrimidin-5-yl)formamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-aminopyrimidine with ethyl formate to form ethyl N-(4-aminopyrimidin-5-yl)formate. The second step involves the hydrolysis of ethyl N-(4-aminopyrimidin-5-yl)formate to form N-(4-Aminopyrimidin-5-yl)formamide. The synthesis of N-(4-Aminopyrimidin-5-yl)formamide is relatively easy and can be done in a standard laboratory setting.
Applications De Recherche Scientifique
N-(4-Aminopyrimidin-5-yl)formamide is a highly sensitive and selective probe for detecting ROS in biological systems. ROS are highly reactive molecules that are produced as a byproduct of normal cellular metabolism. They play a critical role in many physiological processes, including cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
N-(4-Aminopyrimidin-5-yl)formamide has been used in a variety of applications to study the role of ROS in disease. For example, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of oxidative stress on the aging process. It has also been used to study the role of ROS in cancer cell proliferation and apoptosis. In addition, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of antioxidants on ROS production and cellular damage.
Propriétés
Numéro CAS |
16008-45-0 |
|---|---|
Nom du produit |
N-(4-Aminopyrimidin-5-yl)formamide |
Formule moléculaire |
C5H6N4O |
Poids moléculaire |
138.13 g/mol |
Nom IUPAC |
N-(4-aminopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H6N4O/c6-5-4(9-3-10)1-7-2-8-5/h1-3H,(H,9,10)(H2,6,7,8) |
Clé InChI |
UIOQNZBJJRKZCR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC=N1)N)NC=O |
SMILES canonique |
C1=C(C(=NC=N1)N)NC=O |
Synonymes |
Formamide, N-(4-amino-5-pyrimidinyl)- (6CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



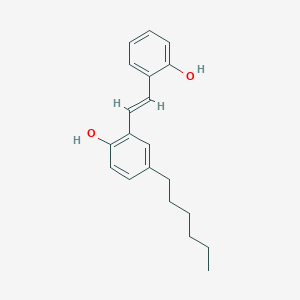
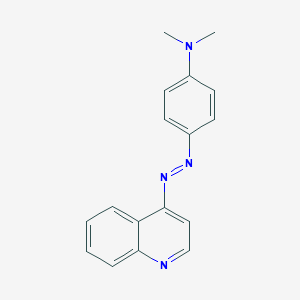
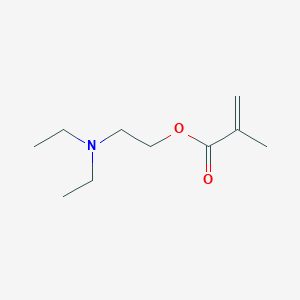
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
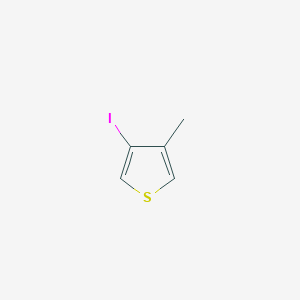
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
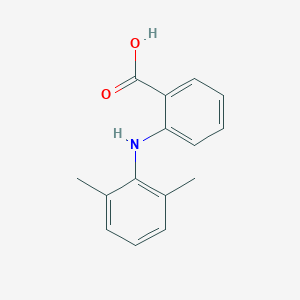
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
